Product packaging for S-(2-Amidinoethyl)thiophosphate(Cat. No.:CAS No. 149206-93-9)

S-(2-Amidinoethyl)thiophosphate

Cat. No.: B125972
CAS No.: 149206-93-9
M. Wt: 184.16 g/mol
InChI Key: YTRAEXCLCYQLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-Amidinoethyl)thiophosphate is a biochemical research compound designed for investigative use. Its structure, featuring a thiophosphate group linked to a 2-amidinoethyl side chain, suggests potential as a modulator in enzymology and metabolic studies. Researchers can utilize this compound to probe its mechanism of action, which may involve interactions with phosphate-binding enzyme sites . Its value lies in its application for studying enzyme inhibition, signal transduction pathways, and as a tool compound in developing therapies for parasitic diseases . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9N2O3PS B125972 S-(2-Amidinoethyl)thiophosphate CAS No. 149206-93-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149206-93-9

Molecular Formula

C3H9N2O3PS

Molecular Weight

184.16 g/mol

IUPAC Name

(3-amino-3-iminopropyl)sulfanylphosphonic acid

InChI

InChI=1S/C3H9N2O3PS/c4-3(5)1-2-10-9(6,7)8/h1-2H2,(H3,4,5)(H2,6,7,8)

InChI Key

YTRAEXCLCYQLDM-UHFFFAOYSA-N

SMILES

C(CSP(=O)(O)O)C(=N)N

Canonical SMILES

C(CSP(=O)(O)O)C(=N)N

Other CAS No.

149206-93-9

Synonyms

S,beta-amidinoethyl thiophosphate
S-(2-amidinoethyl)thiophosphate
S-(beta-amidinoethyl)thiophosphate
S-AmEtTP

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations for S 2 Amidinoethyl Thiophosphate

Strategies for the Preparation of S-(2-Amidinoethyl)thiophosphate and its Derivatives

The construction of this compound and its analogs relies on a series of well-established and innovative synthetic methodologies. Key strategies involve the formation of the thiophosphate ester and the introduction and modification of the amidinoethyl group.

P-S Bond Formation Strategies

The creation of the P-S bond is a cornerstone of this compound synthesis. Various methods have been developed for the formation of phosphorothioates, which can be adapted for this specific molecule. A common approach involves the reaction of a suitable thiolate with a phosphorus electrophile.

One of the most direct methods for forming S-alkyl thiophosphates is the reaction of an O,O-dialkyl thiophosphoric acid with an alkyl halide in the presence of a base. This reaction proceeds through the formation of an O,O-dialkyl thiophosphate anion, which then acts as a nucleophile. nih.govresearchgate.net Studies have shown that the reaction of an ambident nucleophile like ammonium (B1175870) O,O'-diethyl thiophosphate with alkyl halides, such as benzyl (B1604629) halides, results exclusively in S-alkylation. nih.govresearchgate.netnih.gov

Modern synthetic methods offer more sophisticated approaches to P-S bond formation. These include dehydrogenative coupling reactions catalyzed by transition metals like palladium and copper. For instance, a palladium-catalyzed dehydrogenative phosphorylation allows for the coupling of various thiols with H-phosphonates, H-phosphinates, and secondary phosphine (B1218219) oxides to yield phosphorothioates. nih.govnih.gov Similarly, copper(I) iodide can catalyze the coupling of thiols with H-phosphonates. nih.gov Nickel-catalyzed oxidative coupling of thiols and phosphonates has also been explored. nih.gov More recently, visible-light photoredox catalysis has emerged as a method for the dehydrogenative coupling of phosphines and thiophenols. nih.gov

A one-pot synthesis of phosphorothioates has been developed using the reaction of alkyl halides with a mixture of diethyl phosphite, sulfur, and a base like triethylamine, often under microwave irradiation for improved efficiency. researchgate.netnih.gov

Catalyst/ReagentReactantsProductKey Features
BaseO,O-dialkyl thiophosphoric acid, Alkyl halideS-Alkyl O,O-dialkyl thiophosphateDirect, S-alkylation favored nih.govresearchgate.netnih.gov
PalladiumThiol, H-phosphonate/H-phosphinate/phosphine oxidePhosphorothioate (B77711)Dehydrogenative phosphorylation nih.govnih.gov
Copper(I) iodideThiol, H-phosphonatePhosphorothioateAerobic dehydrogenative coupling nih.gov
Nickel(II) acetateThiol, PhosphonatePhosphorothioateOxidative coupling nih.gov
Diethyl phosphite, Sulfur, BaseAlkyl halideS-Alkyl phosphorothioateOne-pot, microwave-assisted researchgate.netnih.gov
Visible-light photoredox catalystPhosphine, ThiophenolPhosphorothioateDehydrogenative coupling nih.gov

Derivatization of the Amidinoethyl Moiety

The synthesis of derivatives of this compound often involves the modification of the amidinoethyl group. This can be achieved by starting with a precursor containing a protected or modifiable functional group that is later converted to the desired amidine. For instance, a common strategy involves the use of a protected amino group which, after the formation of the thiophosphate, can be deprotected and converted to the amidine or a substituted amidine.

The synthesis of N-substituted derivatives can be achieved by reacting the corresponding substituted nicotinic acid with a suitable acylating agent, like oxalyl chloride, to form the acyl chloride. This intermediate can then be reacted with a substituted thiophen-2-amine under basic conditions to yield the desired N-substituted derivatives. mdpi.com This approach allows for the introduction of a wide variety of substituents onto the amidinoethyl moiety, enabling the exploration of structure-activity relationships.

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of phosphorothioates is crucial, particularly when the phosphorus atom is a stereocenter. Chiral phosphorothioates can exhibit different biological activities, making their stereocontrolled synthesis an important area of research.

One approach to stereoselective synthesis involves the use of chiral auxiliaries or catalysts. For example, the isomerization of S-pentyl thiophosphate using a chiral lithium amide base resulted in the formation of an α-mercaptophosphonate with a modest enantiomeric excess. nih.gov

A more general and highly efficient method for the stereoselective synthesis of phosphorothioate oligonucleotides utilizes an oxathiaphospholane (B1262164) approach. nih.gov This method involves the use of pure P-diastereomers of nucleoside oxathiaphospholane monomers. These monomers are synthesized by phosphitylation of a protected nucleoside with a chiral phosphitylating agent, followed by sulfurization. nih.gov This strategy allows for the precise control of the stereochemistry at the phosphorus center and has been instrumental in the synthesis of stereodefined phosphorothioate oligonucleotides. nih.gov While developed for oligonucleotides, the principles of this approach could potentially be adapted for the synthesis of smaller molecules like this compound, especially if a chiral precursor for the amidinoethylthiol moiety is available.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and developing new synthetic routes. Research in this area has explored rearrangement reactions within thiophosphate scaffolds and the influence of solvents on the synthetic pathways.

Exploration of Rearrangement Reactions within Thiophosphate Scaffolds

Thiophosphate scaffolds can undergo various rearrangement reactions, which can be either a desired transformation or an unwanted side reaction. A notable example is the thiophosphate-mercaptophosphonate rearrangement. nih.gov This rearrangement has been observed when S-alkyl O,O-dialkyl thiophosphates are treated with a strong base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP). nih.gov The reaction proceeds through the formation of a dipole-stabilized carbanion, which then rearranges to an α-mercaptophosphonate. nih.gov Mechanistic studies have shown that this rearrangement occurs with retention of configuration at the α-carbon. nih.gov Understanding such rearrangements is critical to avoid the formation of undesired isomers during the synthesis of this compound.

Solvent-Mediated Synthetic Pathways and Intermediate Characterization

The choice of solvent can significantly influence the course of a chemical reaction, affecting reaction rates, yields, and even the nature of the products formed. In the context of thiophosphate synthesis, solvents can mediate the formation of specific intermediates that dictate the final product.

Radiosynthesis of Labeled Amidinoethyl Thiophosphate Analogs for Research Applications

The introduction of a radiolabel into the this compound structure is a critical step for its use in tracer studies, metabolic pathway analysis, and target binding assays. While specific detailed protocols for the radiosynthesis of this compound are not widely documented in publicly available literature, the general principles of radiolabeling similar compounds can be extrapolated.

Typically, radiosynthesis would involve the incorporation of a radioactive isotope such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or phosphorus-32 (B80044) (³²P). The choice of isotope and its position within the molecule are dictated by the intended research application.

For instance, if the goal is to study the metabolic fate of the amidinoethyl group, a ¹⁴C label could be strategically placed within this moiety. The synthesis would likely proceed by utilizing a radiolabeled precursor, such as ¹⁴C-labeled 2-aminoethanethiol, which would then be reacted with a suitable amidinating agent and subsequently phosphorylated.

Alternatively, for studies focusing on the phosphate (B84403) group's interactions, ³²P would be the isotope of choice. This could be introduced in the final phosphorylation step using a ³²P-labeled phosphorylating agent.

The purification and characterization of the resulting radiolabeled analog are of utmost importance to ensure its chemical and radiochemical purity. Techniques such as high-performance liquid chromatography (HPLC) coupled with a radioactivity detector are indispensable for this purpose.

Advanced Analytical Methodologies for Structural Elucidation of Synthetic Products

Following synthesis, the definitive confirmation of the chemical structure of this compound is achieved through a combination of sophisticated analytical techniques.

Spectroscopic Analysis in Synthetic Confirmation (e.g., NMR for structural verification of alkylation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, ¹H NMR would be expected to show distinct signals for the protons of the ethyl bridge, with characteristic chemical shifts and coupling patterns confirming the S-alkylation. The protons of the amidino group would also exhibit a unique resonance.

¹³C NMR spectroscopy would further corroborate the structure by providing signals for each unique carbon atom. The chemical shifts of the carbons in the ethyl group, particularly the carbon atom bonded to the sulfur, would be indicative of the successful thiophosphate formation.

Atom Hypothetical ¹H NMR Chemical Shift (ppm) Hypothetical ¹³C NMR Chemical Shift (ppm)
Methylene (adjacent to S)2.8 - 3.230 - 35
Methylene (adjacent to N)3.3 - 3.740 - 45
Amidino C-H7.5 - 8.5-
Amidino Carbon-160 - 165

This table represents hypothetical data for illustrative purposes.

High-Resolution Mass Spectrometry for Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a precise mass-to-charge ratio (m/z) of the molecular ion, HRMS can confirm the empirical formula of the synthesized this compound.

Lack of Publicly Available Data on the Biochemical and Enzymatic Interactions of this compound

Following a comprehensive review of publicly accessible scientific literature, it has been determined that there is a significant absence of research data concerning the biochemical and enzymatic interactions of the chemical compound this compound. Extensive searches have failed to identify any studies that would provide the specific, detailed information required to construct an article based on the provided outline.

The investigation included searches for the compound under its specified name, as well as potential synonyms and related chemical structures. These efforts did not yield any published research on the following key areas:

Enzyme Inhibition Kinetics and Mechanism of Action: No studies were found that detail the competitive, uncompetitive, non-competitive, or irreversible inhibition of any enzyme by this compound. Consequently, there is no information on its mechanism of action as an enzyme inhibitor.

Determination of Kinetic Parameters: There is no available data on the kinetic parameters (e.g., K_m, V_max, K_i) that would describe the interaction of this compound with any enzyme.

Substrate Specificity and Enzyme Promiscuity: The scientific literature does not appear to contain any investigations into the substrate specificity of enzymes that might interact with this compound, nor are there any studies on potential enzyme promiscuity involving this compound.

A single, older abstract from a 1993 article in the Russian journal Radiobiologiia was located. This abstract identifies S,beta-Amidinoethyl thiophosphate as a radioprotective agent and briefly compares its effectiveness and toxicity to other compounds like cystamine (B1669676) and amifostine. nih.gov However, this source does not provide any information relevant to the compound's biochemical or enzymatic interactions.

Due to the lack of foundational research data, it is not possible to generate a scientifically accurate and informative article that adheres to the requested detailed outline for this compound. The creation of such an article would necessitate the fabrication of data, which would be scientifically unsound. It is possible that research on this compound exists in proprietary databases or has not been published in a way that is accessible through standard scientific search methodologies.

Biochemical and Enzymatic Interactions of S 2 Amidinoethyl Thiophosphate

Allosteric Modulation and Conformational Dynamics upon Interaction

Protein kinases, a major class of enzymes, are frequently regulated by allosteric mechanisms. nih.govelifesciences.org These enzymes play crucial roles in cell signaling, and their dysregulation is implicated in various diseases. elifesciences.org Allosteric modulators can offer greater specificity compared to inhibitors that target the highly conserved ATP-binding site. morressier.com The binding of an allosteric modulator can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the kinase's activity by stabilizing different conformational states of the enzyme. pitt.edu

The interaction of a ligand, such as a thiophosphate analog, with a protein can induce significant conformational changes that are not limited to the binding site. nih.gov These dynamic changes can propagate throughout the protein structure, affecting distant regions, including the active site. nih.gov For instance, in some enzymes, substrate binding can trigger conformational shifts in surface helices, which are crucial for the catalytic cycle. nih.gov The study of these conformational dynamics is essential for understanding the complete mechanism of enzyme catalysis and regulation. nih.gov

Table 1: General Principles of Allosteric Modulation and Conformational Dynamics

PrincipleDescriptionRelevance to Thiophosphate Analogs
Allosteric Regulation Regulation of an enzyme by binding of an effector at a site other than the active site. nih.govThiophosphate analogs can act as allosteric modulators, influencing enzyme activity by binding to allosteric sites.
Conformational Change Alteration in the three-dimensional structure of a protein upon ligand binding. nih.govThe binding of a thiophosphate analog can induce conformational changes that alter the enzyme's catalytic efficiency.
Signal Propagation The effects of binding at an allosteric site can be transmitted through the protein structure to the active site. nih.govThis propagation mechanism is key to how a distantly bound thiophosphate analog could modulate enzyme function.
Enzyme Specificity Allosteric modulators can offer higher specificity than active site inhibitors. morressier.comThis is a potential advantage for therapeutic applications of thiophosphate analogs.

Enzyme Activation and Enhancement of Catalytic Activity by Thiophosphate Analogs

The substitution of an oxygen atom with a sulfur atom in a phosphate (B84403) group, creating a thiophosphate, can significantly alter the electronic and steric properties of a molecule. These alterations can lead to enhanced interactions with enzymes, sometimes resulting in the activation or enhancement of their catalytic activity.

While specific examples of S-(2-Amidinoethyl)thiophosphate activating enzymes are not documented in the available literature, the broader family of organophosphate and thiophosphate compounds has been shown to modulate enzyme activity in various ways. For example, certain metal-organic frameworks have been shown to enhance the catalytic hydrolysis of organophosphates. rsc.org

In some enzyme systems, the binding of a substrate or a cofactor analog can lead to a more catalytically competent conformation. For instance, the binding of substrates to certain enzymes can stabilize them against thermal denaturation. mdpi.com This ligand-induced stabilization is often coupled with an enhancement of catalytic function.

The modification of catalysts, such as the addition of europium to a Cu/TiO2 catalyst, has been shown to enhance its selective catalytic reduction performance by increasing the number of active sites and promoting the adsorption of reactants. nih.gov This principle of catalyst modification and enhancement could be conceptually applied to how a thiophosphate analog might interact with and enhance the function of a biological catalyst, an enzyme.

The catalytic activity of enzymes is a finely tuned process, and even minor changes in the structure of a bound ligand can have significant effects. The replacement of a phosphate with a thiophosphate can alter the binding affinity and the subsequent electronic rearrangements within the active site, potentially leading to an increased rate of catalysis.

Table 2: Potential Mechanisms of Enzyme Activity Enhancement by Thiophosphate Analogs

MechanismDescriptionPotential Role of Thiophosphate Analogs
Improved Binding Affinity The thiophosphate group may form stronger or more favorable interactions with the enzyme's active site or an allosteric site.This could lead to a higher concentration of the enzyme-substrate complex and an increased reaction rate.
Electronic Effects The different electronegativity and bond lengths of the P-S bond compared to the P-O bond can alter the electronic environment of the active site.This might facilitate the chemical steps of catalysis, such as transition state stabilization.
Conformational Stabilization Binding of the thiophosphate analog may lock the enzyme in a more active conformation. mdpi.comThis can prevent the enzyme from adopting less active or inactive states, thus enhancing overall activity.
Enhanced Ligand-Induced Fit The unique properties of the thiophosphate group could promote a more effective conformational change upon binding, leading to a better-aligned catalytic machinery.This would directly translate to a higher catalytic turnover number.

Molecular Recognition and Structural Biology of S 2 Amidinoethyl Thiophosphate Interactions

Structural Elucidation of S-(2-Amidinoethyl)thiophosphate-Biomolecule Complexes

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy:NMR spectroscopy is another key method for studying protein-ligand interactions in solution, providing information on which parts of the protein and the ligand are involved in the binding event. No NMR studies detailing the interaction of this compound with a biological macromolecule could be located.

The absence of this critical information prevents a meaningful discussion of the molecular recognition of this compound. While general principles of protease inhibition by amidine-containing compounds are well-established, the specific application of these principles to the thiophosphate analog remains a matter of speculation without empirical data. This situation highlights that the synthesis of a novel compound is merely the first step in a long journey of scientific inquiry required to understand its biological activity and potential therapeutic applications.

Cryo-Electron Microscopy (Cryo-EM) Applications in Complex Structural Determination

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the determination of high-resolution structures of large and dynamic macromolecular complexes that are often intractable by other methods like X-ray crystallography. nih.govyoutube.com While specific Cryo-EM studies focusing on this compound are not yet prevalent in public literature, the application of this technology would be invaluable for understanding its mechanism of action.

The primary application of Cryo-EM would be to solve the three-dimensional structure of this compound bound to its biological target. As a radioprotective agent, its targets could include enzymes involved in DNA repair, proteins that mitigate oxidative stress, or other components of the cellular stress response. By flash-freezing the purified protein-ligand complex in a thin layer of vitreous ice, its native conformation is preserved. youtube.com Thousands of two-dimensional projection images of the randomly oriented particles are then captured by a powerful electron microscope. youtube.com

Computational 3D reconstruction algorithms are subsequently used to average these images and generate a near-atomic resolution density map. nih.gov For a complex involving this compound, this would allow for the precise visualization of the binding pocket. Researchers could identify the specific amino acid residues that form contacts with the ligand, revealing the molecular basis of the interaction. nih.gov This structural information is critical for understanding how the compound exerts its protective effects and provides a definitive blueprint for rational drug design. Furthermore, Cryo-EM can capture different conformational states of a protein complex, potentially revealing dynamic changes induced by the binding of this compound that are crucial for its function. nih.govnih.gov

Advanced Mass Spectrometry for Interaction Mapping (e.g., Hydrogen-Deuterium Exchange Mass Spectrometry)

Advanced mass spectrometry (MS) techniques provide powerful tools for mapping the interaction between a ligand and its target protein in solution. researchgate.net Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is particularly well-suited for this purpose, as it can identify binding interfaces and allosteric conformational changes without the need for crystallization. researchgate.netnih.gov

In a hypothetical HDX-MS experiment to study this compound, its target protein would be incubated in a deuterium (B1214612) oxide (D₂O) buffer, both in the presence and absence of the ligand. nih.gov The rate at which backbone amide hydrogens exchange with deuterium from the solvent is dependent on their solvent accessibility and involvement in hydrogen bonds. researchgate.net Regions of the protein that are part of the binding interface for this compound, or regions that undergo a conformational change upon its binding, will be shielded from the solvent. This shielding results in a lower rate of deuterium uptake compared to the unbound state. researchgate.net

After the exchange reaction is quenched, the protein is proteolytically digested into peptides, and their masses are precisely measured by mass spectrometry. nih.gov By comparing the deuterium uptake of each peptide between the bound and unbound states, a differential map can be generated. researchgate.net This map highlights the specific regions of the protein directly involved in the interaction or affected by it allosterically. nih.gov This method is highly sensitive, requires only small amounts of material, and provides dynamic information that is complementary to the static picture provided by Cryo-EM or crystallography. researchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Molecular Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound and its analogs, SAR studies would focus on systematically modifying its core components—the thiophosphate moiety and the amidinoethyl group—to optimize interactions with its biological target, thereby enhancing potency and specificity. nih.gov

Impact of the Thiophosphate Moiety on Ligand Properties and Interactions

The substitution of an oxygen atom with a sulfur atom in a phosphate (B84403) group, creating a thiophosphate, significantly alters the physicochemical properties of a molecule. This "thio-effect" has been leveraged in the design of various bioactive compounds. nih.govnih.gov The thiophosphate moiety in this compound is crucial for its biological activity.

FeatureImpact of Thiophosphate MoietyResearch Context
Binding Affinity Often increases affinity for target proteins.The "thio-effect" in mRNA cap analogs showed stabilization of the eIF4E complex. nih.govacs.org
Electrostatics Alters charge distribution, enabling unique interactions with positively charged residues.Inositol thiophosphate analogs showed improved affinity for Toxin B's cysteine protease domain. nih.govchemrxiv.org
Enzymatic Stability Provides resistance to hydrolysis by phosphatases.β-S-ARCA cap analogs demonstrated decreased susceptibility to decapping enzymes. nih.gov
Lipophilicity Generally increases, potentially affecting membrane permeability.Thiophosphate analogs of Coenzyme A showed increased retention times in RP-HPLC, indicating higher lipophilicity. mdpi.com

Role of the Amidinoethyl Group in Specificity and Potency

The amidinoethyl group [-CH₂-CH₂-C(=NH)NH₂] is the other key pharmacophoric element of this compound. The terminal amidine group is protonated at physiological pH, carrying a positive charge that is delocalized over several atoms. This feature makes it a strong hydrogen bond donor and an effective participant in electrostatic interactions.

The primary role of the amidinoethyl group is likely to provide binding specificity and potency through targeted interactions within the active or allosteric site of its target protein. Its positive charge makes it an excellent mimic for the guanidinium (B1211019) group of arginine. Therefore, it can form strong, bidentate hydrogen bonds and salt bridges with negatively charged amino acid residues such as aspartate or glutamate. nih.gov The ethyl linker provides flexibility, allowing the amidine head to adopt an optimal orientation for these high-affinity interactions. The specificity of this compound would therefore be determined by the precise geometry and electrostatic landscape of its binding site, which must be complementary to the shape and charge of the amidinoethyl group.

Rational Design Principles for Analogs with Enhanced Biological Interactions

Based on the SAR insights, several rational design principles can be formulated to create analogs of this compound with enhanced biological interactions. rsc.org

Modification of the Linker: The length and rigidity of the ethyl linker between the thiophosphate and amidine groups can be altered. Shortening, lengthening, or introducing conformational constraints (e.g., using cyclic structures) could fine-tune the positioning of the terminal groups within the binding pocket, potentially increasing affinity and specificity.

Alteration of the Thiophosphate: The position of the sulfur atom (e.g., creating α- or γ-thiophosphates in more complex analogs) or replacing it with a selenophosphate could further modulate binding affinity and stability. nih.govacs.org Additionally, converting the thiophosphate to a more stable, non-hydrolyzable thiophosphonate could enhance the drug-like properties of the molecule.

Introduction of Additional Functional Groups: Adding other small substituents to the linker could create new contact points with the protein target, potentially increasing affinity. These modifications would be guided by the structural information obtained from techniques like Cryo-EM to ensure they productively engage with the target. researchgate.net

By systematically applying these principles and iteratively testing the resulting analogs, it is possible to develop new compounds with superior potency, selectivity, and pharmacokinetic profiles.

Computational Approaches in Understanding S 2 Amidinoethyl Thiophosphate

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.

The amidine group of S-(2-Amidinoethyl)thiophosphate is of particular interest for protein interactions. Amidines are known to participate in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition at the active site of a protein. nih.gov The protonated amidinium cation can form strong salt bridges with negatively charged amino acid residues such as aspartate and glutamate. Furthermore, the planar nature of the amidine group allows for potential cation-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov

A typical molecular docking workflow would involve:

Preparation of the protein structure: Obtaining a high-resolution 3D structure of the target protein from databases like the Protein Data Bank (PDB).

Ligand preparation: Generating a 3D conformation of this compound and assigning appropriate charges.

Docking simulation: Using software like AutoDock or Glide to systematically sample different orientations and conformations of the ligand within the protein's binding site.

Scoring and analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions.

The reliability of docking is enhanced by accurate scoring functions. Some research focuses on enhancing these functions to improve virtual screening and molecular docking results. nih.gov

Predicted Ligand-Protein Interactions for this compound
Functional GroupPotential Interacting ResidueType of InteractionSignificance
AmidiniumAspartate, GlutamateSalt Bridge (Electrostatic)Strong anchoring to the protein.
AmidiniumPhenylalanine, Tyrosine, TryptophanCation-πStabilization within aromatic pockets.
Amidine N-HCarbonyl oxygen (backbone/side chain)Hydrogen BondDirectional interaction contributing to specificity.
ThiophosphateArginine, Lysine, Serine, ThreonineHydrogen Bond / Ionic InteractionMimics phosphate (B84403) interactions in nucleotide-binding sites.
Ethyl LinkerLeucine, Valine, Isoleucinevan der WaalsHydrophobic interactions contributing to binding affinity.

Molecular Dynamics Simulations for Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is particularly useful for assessing the stability of a ligand-protein complex predicted by docking and for observing any conformational changes that may occur upon binding. nih.govnih.gov

For a complex of this compound bound to a target protein, an MD simulation would typically be performed in a simulated aqueous environment to mimic physiological conditions. The simulation would track the trajectory of all atoms in the system, providing insights into:

Stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions, one can assess whether the docked pose is stable over the simulation time.

Flexibility and conformational changes: MD simulations can reveal how the ligand and protein adapt to each other upon binding. For instance, flexible loops in the protein might close over the binding site, or the ligand itself might adopt a different conformation than predicted by rigid docking.

The role of water: Explicit solvent simulations can highlight the role of water molecules in mediating ligand-protein interactions.

Studies on related polyphosphate inhibitors have utilized MD simulations to understand their binding mechanisms at a molecular level. nih.gov These simulations have revealed the importance of cationic binding groups and hydrogen bonding with the phosphate moieties. nih.gov Similarly, MD simulations of this compound could elucidate the dynamics of its interactions, particularly the interplay between the cationic amidine and the thiophosphate group in stabilizing the complex.

Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes
ParameterDescriptionInformation Gained
Root-Mean-Square Deviation (RMSD)Measures the average deviation of atomic positions between different time points.Assesses the stability of the ligand's binding pose and the overall protein structure.
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of individual residues around their average position.Identifies flexible regions of the protein that may be involved in ligand binding or conformational changes.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein over time.Quantifies the stability of key polar interactions.
Binding Free Energy Calculation (e.g., MM/PBSA)Estimates the free energy of binding from the simulation trajectory.Provides a more rigorous prediction of binding affinity than docking scores.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanics (QM) provides the most accurate description of molecular systems by considering the electronic structure. mdpi.com QM calculations are computationally intensive and are typically used for smaller systems or for specific regions of a larger system (e.g., in QM/MM methods). For this compound, QM calculations can provide fundamental insights into its intrinsic properties.

One area where QM is particularly valuable is in studying reaction mechanisms. For instance, the rearrangement of S-(2-aminoethyl) thiophosphates to N-(2-mercaptoethyl)phosphoramidates has been investigated using density functional theory (DFT), a popular QM method. researchgate.net These calculations can map out the reaction pathway, identify transition states, and determine the activation energy, providing a detailed understanding of the compound's reactivity and stability under different conditions. researchgate.net

QM calculations can also be used to determine:

Charge distribution: Understanding how the electron density is distributed across the molecule is crucial for predicting its electrostatic interactions. The partial charges on the amidine and thiophosphate groups will dictate their interactions with a protein.

Molecular orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.

Spectroscopic properties: QM methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the experimental characterization of the compound. nih.gov

Properties of this compound Investigated by QM
PropertyQM MethodSignificance
Optimized GeometryDFT, Hartree-FockProvides the most stable 3D structure of the molecule.
Partial Atomic ChargesMulliken, NBO analysisReveals the charge distribution and sites for electrostatic interactions.
HOMO/LUMO EnergiesDFT, Hartree-FockIndicates the molecule's susceptibility to nucleophilic/electrophilic attack and its kinetic stability.
Reaction PathwaysDFT (Transition State Search)Elucidates mechanisms of hydrolysis, rearrangement, or enzymatic reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a QSAR model, it is possible to predict the activity of new, untested compounds.

A QSAR study on a series of this compound analogs would involve:

Data collection: Compiling a dataset of compounds with experimentally measured biological activity (e.g., IC50 values against a specific enzyme).

Descriptor calculation: For each compound, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features (e.g., topological indices, electronic parameters) is calculated.

Model development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), a mathematical model is built that correlates the descriptors with the biological activity.

Model validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

While no specific QSAR studies on this compound are published, research on other thiophene (B33073) analogs has shown the importance of electronic parameters like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment in modulating anti-inflammatory activity. nih.gov Similarly, QSAR studies on dihydropyrimidinone derivatives have highlighted the role of autocorrelated descriptors in their inhibitory activities. nih.gov For a series of amidinothiophosphates, a QSAR model could identify the key structural features that govern their activity, such as the nature of substituents on the amidine group or modifications to the ethyl linker. This information would be invaluable for designing more potent and selective analogs.

Commonly Used Descriptors in QSAR Modeling
Descriptor ClassExample DescriptorsInformation Encoded
ConstitutionalMolecular Weight, Number of H-bond donors/acceptorsBasic molecular properties.
TopologicalWiener Index, Kier & Hall Connectivity IndicesMolecular branching and connectivity.
GeometricalMolecular Surface Area, Molecular Volume3D shape and size of the molecule.
PhysicochemicalLogP, Polar Surface Area (PSA)Hydrophobicity and polarity.
ElectronicDipole Moment, HOMO/LUMO energiesElectronic distribution and reactivity.

Chemical Biology and Mechanistic Applications of S 2 Amidinoethyl Thiophosphate

Development of S-(2-Amidinoethyl)thiophosphate as Chemical Probes

The unique chemical structure of this compound, featuring a reactive thiophosphate group and an amidino moiety that can mimic protonated arginine residues, makes it a valuable scaffold for the development of chemical probes. These tools are designed to interact with specific biological targets, enabling their detection, characterization, and functional analysis within complex biological systems.

Design and Application of Fluorescent Probes

Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying biological molecules and processes in real-time. The design of a fluorescent probe based on this compound would theoretically involve coupling its core structure to a fluorophore in such a way that its interaction with a target protein modulates the fluorescent signal.

A common design strategy involves a fluorophore and a quencher, where the fluorescence is initially 'off'. A specific chemical reaction, often a nucleophilic attack initiated by the target, cleaves a linker and releases the fluorophore, causing a 'turn-on' of fluorescence. nih.govmdpi.com For a probe derived from this compound, the thiophosphate group could serve as the reactive site. A nucleophilic residue (e.g., serine, threonine, or cysteine) in the active site of a target enzyme could attack the phosphorus atom, leading to the release of a linked fluorophore. youtube.com

Alternatively, the probe's design could be based on Förster Resonance Energy Transfer (FRET), where a donor fluorophore is linked to an acceptor fluorophore or quencher through the this compound molecule. rsc.org Binding to a target protein could induce a conformational change that alters the distance or orientation between the FRET pair, resulting in a measurable change in the fluorescence emission spectrum. Two-photon fluorescent probes, which offer advantages like deeper tissue penetration and reduced phototoxicity, represent another advanced design avenue. rsc.orgebi.ac.uk

Table 6.1: Principles in Fluorescent Probe Design

Design Principle Mechanism of Action Potential Application for a Thiophosphate Probe
Reaction-Based 'Turn-On' A specific chemical reaction with the analyte removes a quenching group, activating fluorescence. nih.gov The thiophosphate group acts as a reactive site for nucleophilic attack by an enzyme, releasing a tethered fluorophore.
FRET-Based Ratiometric Analyte binding induces a conformational change, altering the efficiency of energy transfer between a donor and acceptor fluorophore. mdpi.com The probe binds to a target, changing the distance between FRET pairs linked by the thiophosphate scaffold, leading to a ratiometric signal change.

| Photoinduced Electron Transfer (PET) | Analyte interaction modulates the PET process between a receptor and a fluorophore, switching fluorescence 'on' or 'off'. mdpi.com | The amidino or thiophosphate group could bind to a target, disrupting a PET quenching pathway and enhancing fluorescence. |

Affinity-Based Probe Development

Affinity-based probes (AfBPs) are powerful tools for identifying and labeling target proteins in complex proteomes. nih.gov They are typically constructed from three key components: a recognition motif that provides binding affinity and selectivity for the target protein, a reactive group (or 'warhead') that forms a covalent bond with the target, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. nih.govnih.gov

This compound can serve as a versatile scaffold for AfBPs. The positively charged amidino group can mimic arginine, targeting enzymes that recognize this residue, such as certain kinases or protein arginine deiminases. The thiophosphate moiety can act as a bioisostere of phosphate (B84403), directing the probe to the active sites of ATPases, phosphatases, and kinases.

In the development of an affinity probe, the this compound core would provide the primary binding affinity. A photoreactive group, such as a diazirine or benzophenone, could be incorporated to serve as the warhead, enabling covalent cross-linking to the target protein upon UV irradiation. nih.gov Alternatively, the inherent, albeit slower, reactivity of the thiophosphate group itself could be utilized for covalent modification of a proximal nucleophile in the binding pocket. The probe would be completed with the attachment of a reporter tag, typically via a flexible linker, to facilitate subsequent detection or purification of the probe-protein complex.

Activity-Based Protein Profiling (ABPP) with Thiophosphate Probes

Activity-Based Protein Profiling (ABPP) is a functional chemoproteomic technology that employs reactive chemical probes to directly measure the activity state of entire enzyme families in native biological systems. nih.govwikipedia.org Unlike traditional proteomic methods that measure protein abundance, ABPP provides a direct readout of the functional state of enzymes, as the probes typically target and covalently label the active site of catalytically active enzymes only. wikipedia.org

Thiophosphate-containing molecules, including this compound, are well-suited for use as warheads in ABPP probes. rsc.orgresearchgate.net The thiophosphate group can function as an electrophilic trap for nucleophilic residues (e.g., serine, threonine, cysteine) that are mechanistically essential for catalysis in many enzyme classes. For instance, a thiophosphate probe can be used to target ATP-binding enzymes (kinases) or phosphatases. The probe enters the active site, and the catalytic nucleophile attacks the phosphorus atom, resulting in the formation of a stable, covalent thiophospho-enzyme linkage and displacing the thiol portion of the probe. nih.govucsf.edu

These probes are also designed with a reporter tag, such as biotin for affinity purification or a fluorophore for visualization. wikipedia.org A common ABPP workflow involves incubating a proteome with the thiophosphate probe, followed by detection of labeled proteins by fluorescence gel scanning or enrichment of biotin-tagged proteins for identification by mass spectrometry. This approach allows for the profiling of enzyme activities across different cellular states and the identification of specific enzyme targets for inhibitors. ebi.ac.uk

Table 6.2: Comparison of ABPP and Traditional Proteomics

Feature Activity-Based Protein Profiling (ABPP) Traditional Proteomics (e.g., Western Blot, MS)
Primary Measurement Enzyme functional activity wikipedia.org Protein abundance/expression level
Target State Labels catalytically active enzymes Detects total protein, regardless of activity state
Mechanism Covalent modification of active site by a reactive probe nih.gov Antibody binding or peptide mass analysis
Key Advantage Provides a direct snapshot of the functional proteome Provides information on protein quantity and identity

| Typical Application | Target discovery, inhibitor selectivity profiling, functional enzyme annotation | Identifying changes in protein expression levels |

Elucidation of Cellular Mechanistic Pathways

By serving as mimics of endogenous molecules or as reactive agents, compounds like this compound provide a means to investigate and clarify complex cellular mechanisms, from fundamental enzyme reaction kinetics to the regulation of entire signaling cascades.

Investigation of Nucleophilic Attack Mechanisms in Biological Systems

The thiophosphoryl group (P=S) is a key functional moiety in this compound and is central to its mechanism of action in biological systems. The phosphorus atom of the thiophosphate is electrophilic and susceptible to attack by nucleophiles commonly found in enzyme active sites, such as the hydroxyl group of serine or threonine, or the sulfhydryl group of cysteine. youtube.comsapub.org

The reaction typically proceeds via a nucleophilic substitution mechanism at the phosphorus center. sapub.org This can occur through two primary pathways: a concerted (ANDN or SN2-type) process where bond formation with the incoming nucleophile and cleavage of the leaving group (the thiol) occur in a single transition state, or a stepwise process involving the formation of a pentacoordinate intermediate. sapub.org The specific mechanism can be influenced by the nature of the attacking nucleophile and the structure of the thiophosphate substrate. sapub.org

For example, in the active site of a kinase, the hydroxyl group of a serine residue can attack the γ-thiophosphate of an ATP analog, transferring the thiophosphate group to the protein. This process, known as thiophosphorylation, results in a covalent modification of the enzyme or its substrate. Because the thiophosphate linkage is generally more stable to hydrolysis than its phosphate counterpart, it allows for the trapping and identification of transient enzyme-substrate interactions. ucsf.edu This strategy has been instrumental in identifying the direct substrates of specific kinases within the cell. ucsf.edu

Future Directions and Advanced Research Methodologies for S 2 Amidinoethyl Thiophosphate Research

Emerging Technologies for Probing Molecular Interactions of Amidinoethyl Thiophosphates

A profound understanding of how S-(2-Amidinoethyl)thiophosphate and related compounds interact with their biological targets at a molecular level is fundamental. The limitations of traditional binding assays are being overcome by a suite of cutting-edge technologies that offer unprecedented resolution and insight into these interactions.

A variety of sophisticated techniques are now available to investigate the molecular intricacies of how these compounds function. nih.gov Mass spectrometry (MS), a cornerstone of proteomics and metabolomics, provides quantitative data on a wide array of molecules. nih.gov It can be employed for both broad, exploratory identification of numerous proteins and metabolites or in a targeted manner to quantify specific molecules with high sensitivity. nih.gov

Further advancements in assay technology are enabling more comprehensive analyses. Proximity ligation assay (PLA) and proximity extension assay (PEA) are being explored for the simultaneous analysis of over 100 biomarkers in minute samples. nih.gov The superior sensitivity of PLA, in particular, suggests its potential for significantly improved temporal resolution in molecular studies. nih.gov

TechnologyApplication in Amidinoethyl Thiophosphate ResearchPotential Insights
Mass Spectrometry (MS) Identification and quantification of protein and metabolite binding partners.Elucidation of direct molecular targets and downstream metabolic effects.
Proximity Ligation/Extension Assays (PLA/PEA) High-throughput analysis of multiple protein interactions simultaneously.Mapping the protein interaction network influenced by the compound.
Surface Plasmon Resonance (SPR) Real-time, label-free analysis of binding kinetics and affinity.Detailed characterization of the binding dynamics between the compound and its target.
Isothermal Titration Calorimetry (ITC) Direct measurement of the heat changes associated with binding events.Determination of thermodynamic parameters of the interaction, providing insights into the binding forces.
Cryo-Electron Microscopy (Cryo-EM) High-resolution structural determination of the compound bound to its target protein.Visualization of the precise binding mode and conformational changes induced by the compound.

Integration of Multi-Omics Approaches in Mechanistic Research

To achieve a holistic understanding of the biological consequences of this compound activity, researchers are increasingly turning to multi-omics approaches. The integration of genomics, transcriptomics, proteomics, and metabolomics allows for a comprehensive view of the cellular response to these compounds, moving beyond a single target to a systems-level perspective.

This integrative strategy has proven powerful in complex disease research. For instance, in psoriasis research, the combination of genome-wide association studies (GWAS), epigenome-wide association studies (EWAS), tissue-specific transcriptome data, and gene networks has identified both known and new biological processes associated with the disease. nih.gov Similarly, a time-resolved multi-omics analysis of kidney fibrosis, incorporating transcriptomics, proteomics, phosphoproteomics, and secretomics, has uncovered novel mechanisms of disease progression. nih.gov This approach allows for the construction of network models that can reveal the intricate molecular mechanisms underlying cellular responses. nih.govfrontiersin.org

By applying a similar multi-omics framework to this compound research, scientists can:

Identify the full spectrum of genes, proteins, and metabolites that are altered following compound administration.

Uncover the signaling pathways and regulatory networks that are modulated.

Gain a deeper understanding of the compound's mechanism of action, including on- and off-target effects.

Discover potential biomarkers for predicting response or monitoring activity.

High-Throughput Screening Methodologies for Novel Analog Discovery

The discovery of new and improved analogs of this compound with enhanced potency, selectivity, or modified pharmacokinetic properties relies on efficient screening methodologies. High-throughput screening (HTS) has become an indispensable tool in this endeavor.

Modern HTS assays are technologically advanced, often utilizing robotic systems and highly sensitive detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Multiplexed HTS assays, which allow for the simultaneous monitoring of multiple enzyme activities or cellular processes in a single run, significantly increase the efficiency of screening large compound libraries. nih.gov For example, a multiplexed HTS assay was developed to screen for inhibitors of drug-metabolizing enzymes, demonstrating the power of this approach to identify novel and selective compounds. nih.gov

Virtual screening, which uses computational models to predict the binding of compounds to a target, can be used to prioritize compounds for HTS, thereby enriching the hit rate. nih.gov The combination of virtual and experimental HTS can accelerate the discovery of promising new analogs of this compound.

Screening MethodDescriptionApplication in Analog Discovery
High-Throughput Screening (HTS) Automated screening of large chemical libraries for activity against a specific biological target.Rapid identification of novel amidinoethyl thiophosphate analogs with desired biological activity.
Multiplexed HTS Simultaneous screening against multiple targets or pathways in a single assay.Efficiently assesses the selectivity profile of new analogs.
Virtual Screening Computational methods to predict the binding affinity of compounds to a target structure.Prioritizes compounds for experimental screening, increasing the efficiency of the discovery process.
Fragment-Based Screening Screening of small chemical fragments that can be grown or linked to create more potent lead compounds.Identifies novel chemical scaffolds for the design of new analog series.

Ethical Considerations in Advanced Chemical Biology Research

As research into this compound and other bioactive molecules becomes more advanced, it is imperative to navigate the associated ethical landscape with diligence and foresight. The principles of ethical research provide a framework to ensure that scientific advancement is pursued responsibly. solubilityofthings.comfiveable.me

Key ethical considerations in this field include:

Research Integrity : This encompasses the honest and transparent reporting of data and results. solubilityofthings.comsolubilityofthings.com Falsification or misrepresentation of data undermines the scientific process and can have far-reaching negative consequences. solubilityofthings.com

Dual-Use Research : Researchers must be cognizant of the potential for their findings to be misused for harmful purposes. acs.org This requires a careful assessment of the risks and benefits of the research and, in some cases, may necessitate oversight or limitations on the dissemination of certain findings. georgetown.edu

Informed Consent and Confidentiality : When research involves human participants or their data, the principles of informed consent and confidentiality are paramount. solubilityofthings.com Participants must be fully informed about the nature of the research and have the autonomy to make decisions about their involvement. solubilityofthings.com

Social Responsibility : Chemists and biologists have a responsibility to consider the broader societal implications of their work. solubilityofthings.com This includes striving for the development of safe and sustainable technologies that benefit the public. solubilityofthings.com

Engaging with these ethical issues is an ongoing process that requires continuous reflection and dialogue among scientists, policymakers, and the public. solubilityofthings.comfiveable.me

Q & A

Basic: What are the recommended synthetic pathways for S-(2-Amidinoethyl)thiophosphate, and how can its purity be validated?

This compound is typically synthesized via nucleophilic substitution using O,O-dimethyl S-(2-ethylthio)ethyl phosphorothioate as a precursor. The amidino group is introduced through reaction with guanidine derivatives under controlled pH (8–10) to avoid hydrolysis . Purity validation requires a combination of HPLC (with UV detection at 254 nm) and ³¹P-NMR spectroscopy to confirm the absence of byproducts like thiophosphate isomers. Quantification via elemental analysis (C, H, N, S, P) ensures stoichiometric consistency .

Basic: What analytical techniques are most effective for distinguishing this compound from its structural analogs?

Structural differentiation relies on mass spectrometry (MS) and infrared (IR) spectroscopy :

  • MS (ESI+ mode) : Characteristic fragmentation patterns (e.g., m/z 213 for the amidinoethyl moiety).
  • IR : Bands at 1250 cm⁻¹ (P=S stretch) and 1650 cm⁻¹ (C=N amidine) confirm functional groups .
    Chromatographic separation using reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves co-eluting thiophosphate analogs .

Advanced: How does the reactivity of this compound in nucleophilic environments inform its mechanistic role in phosphorylation studies?

The compound’s thiophosphate group exhibits dual reactivity:

  • Nucleophilic substitution : The sulfur atom acts as a leaving group in alkaline conditions, enabling phosphorylation of serine/threonine residues in enzyme-active sites.
  • Electrophilic activation : Protonation of the amidine group enhances electrophilicity at the phosphorus center, facilitating interactions with biological nucleophiles (e.g., hydroxyl groups).
    Kinetic studies using stopped-flow spectrometry and ¹⁸O isotopic labeling can map reaction pathways and transition states .

Advanced: What experimental strategies address contradictions in reported toxicological data for this compound?

Discrepancies in carcinogenicity classifications (e.g., H351 "suspected carcinogen" vs. non-carcinogenic claims) arise from variations in exposure models and metabolite profiling. To resolve this:

  • In vitro assays : Use human hepatocyte cultures to quantify metabolic activation (e.g., oxidative desulfuration to oxon analogs).
  • In vivo studies : Apply toxicogenomics (RNA-seq) to identify pathway-specific responses in rodent models at subchronic doses (0.1–10 mg/kg).
  • Cross-study validation : Meta-analyses of LD₅₀ datasets must control for purity (>98%) and solvent effects (e.g., DMSO vs. saline) .

Advanced: How can researchers optimize the stability of this compound in aqueous buffers for long-term kinetic assays?

The compound hydrolyzes rapidly in neutral/basic conditions (t₁/₂ < 24 hrs at pH 7.4). Stabilization methods include:

  • Low-temperature storage (-20°C in lyophilized form).
  • Buffer additives : 1 mM EDTA chelates metal ions that catalyze hydrolysis.
  • pH control : Maintain buffers at pH 5–6 (acetate or citrate) to slow degradation.
    Monitor stability via UV-Vis spectroscopy (absorbance decay at 265 nm) and ³¹P-NMR for real-time phosphate-byproduct detection .

Advanced: What computational and experimental approaches validate the binding affinity of this compound to acetylcholinesterase (AChE)?

  • Molecular docking (MD) : Simulate interactions using crystal structures of AChE (PDB: 1ACJ). Focus on the catalytic triad (Ser200, Glu327, His440) and the amidine’s hydrogen-bonding potential.
  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized AChE.
  • Enzymatic inhibition assays : Quantify IC₅₀ values using Ellman’s method (DTNB reagent) with purified AChE .

Advanced: How do structural modifications of this compound influence its selectivity toward kinase vs. phosphatase targets?

Modify the amidine group (e.g., alkylation or aryl substitution) to alter charge distribution and steric bulk:

  • Methylation of the amidine : Reduces polarity, enhancing membrane permeability but decreasing kinase affinity.
  • Benzylation : Increases π-π stacking with hydrophobic kinase pockets (e.g., EGFR).
    Screen selectivity using phosphoproteomic arrays and compare inhibition profiles against recombinant phosphatases (e.g., PP1, PP2A) .

Advanced: What methodologies reconcile discrepancies in reported hydrolysis rates of this compound across different studies?

Variations arise from solvent polarity, ionic strength, and trace metal contamination. Standardize protocols by:

  • Buffering systems : Use 50 mM Tris-HCl (pH 7.4) with 100 mM NaCl for ionic consistency.
  • Metal chelation : Pre-treat solutions with Chelex-100 resin.
  • Interlaboratory validation : Share reference samples with quantified purity (>99%) via round-robin testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.